molecular formula C10H9ClFN3O B8015626 3-(2-Chloro-4-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine

3-(2-Chloro-4-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B8015626
M. Wt: 241.65 g/mol
InChI Key: ZAYWBNCJOGMBJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-4-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by the presence of a chloro-fluoro-substituted phenoxy group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2-chloro-4-fluoroaniline with 1-methyl-1H-pyrazol-4-amine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction can lead to different functionalized pyrazole compounds .

Scientific Research Applications

3-(2-Chloro-4-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.

    Agrochemicals: The compound is explored for its potential use as a herbicide or insecticide due to its bioactive properties.

    Material Science:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenoxy ring can enhance its binding affinity and specificity towards these targets. The pyrazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloro-4-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine is unique due to the combination of its chloro-fluoro-phenoxy group and the pyrazole ring. This structural arrangement imparts specific chemical and biological properties that are distinct from other similar compounds .

Properties

IUPAC Name

3-(2-chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3O/c1-15-5-8(13)10(14-15)16-9-3-2-6(12)4-7(9)11/h2-5H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYWBNCJOGMBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC2=C(C=C(C=C2)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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